1-((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3,3-dimethylbutan-1-one
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Overview
Description
1-((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3,3-dimethylbutan-1-one is a unique organic compound characterized by its distinct molecular structure, which includes a hexahydropyrrolo[3,4-c]pyrrol ring fused to a dimethylbutanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3,3-dimethylbutan-1-one typically involves multiple steps, starting from simpler organic precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions to form the fused ring structure. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound might involve more robust and scalable methods. This could include continuous flow synthesis, where reactants are continuously fed into a reactor, allowing for efficient and large-scale production. Optimization of reaction conditions, such as pressure, temperature, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3,3-dimethylbutan-1-one can undergo a variety of chemical reactions. These include:
Oxidation: : The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: : Reduction reactions can yield various reduced forms.
Substitution: : The dimethylbutanone moiety can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: : Substitutions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions can vary depending on the reaction conditions and reagents used. For example, oxidation may lead to keto or carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1-((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3,3-dimethylbutan-1-one has a broad spectrum of applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activity and interaction with biological molecules.
Medicine: : Explored for its potential pharmacological properties and therapeutic applications.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3,3-dimethylbutan-1-one exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other cellular components. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and resulting in various biochemical effects.
Comparison with Similar Compounds
1-((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3,3-dimethylbutan-1-one stands out due to its distinct structural features and reactivity. Similar compounds include:
1-((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3,3-dimethylbutan-1-ol: : Shares a similar core structure but differs in functional groups, leading to different reactivity and applications.
1-((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3,3-dimethylbutan-1-carboxylic acid: : Another structurally related compound, differing by the presence of a carboxylic acid group.
This uniqueness makes this compound a valuable subject of study in various scientific and industrial fields.
Properties
IUPAC Name |
1-[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-3,3-dimethylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-12(2,3)4-11(15)14-7-9-5-13-6-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNXDLONCZMYQI-AOOOYVTPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CC2CNCC2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(=O)N1C[C@H]2CNC[C@H]2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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